N-Nitrosodiethylamine-d4
CAS No.: 1346603-41-5
Cat. No.: VC0121239
Molecular Formula: C4H10N2O
Molecular Weight: 106.161
* For research use only. Not for human or veterinary use.

CAS No. | 1346603-41-5 |
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Molecular Formula | C4H10N2O |
Molecular Weight | 106.161 |
IUPAC Name | N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide |
Standard InChI | InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 |
Standard InChI Key | WBNQDOYYEUMPFS-KHORGVISSA-N |
SMILES | CCN(CC)N=O |
Chemical Identity and Structure
N-Nitrosodiethylamine-d4 is a deuterated analog of N-nitrosodiethylamine (NDEA), where four hydrogen atoms have been replaced with deuterium (²H or D). This isotopic substitution creates a compound that behaves chemically similar to NDEA but can be distinguished by mass spectrometry .
Basic Chemical Information
Parameter | Information |
---|---|
CAS Number | 1346603-41-5 |
Molecular Formula | C₄H₁₀N₂O |
IUPAC Name | N,N-bis(1,1-dideuterioethyl)nitrous amide |
InChI | InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2 |
InChIKey | WBNQDOYYEUMPFS-KHORGVISSA-N |
SMILES | [2H]C([2H])(C)N(C([2H])([2H])C)N=O |
The compound features a nitrous amide functional group where nitrogen is bonded to two ethyl groups, with four of the hydrogens replaced by deuterium atoms .
Synonyms
N-Nitrosodiethylamine-d4 is known by several names in scientific literature and commercial catalogs:
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N-Ethyl-N-nitrosoethanamine-d4
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DEN-d4
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DENA-d4
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Diethylnitrosamine-d4
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Diethylnitrosamide-d4
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Diethylnitrosoamine-d4
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N,N-Diethylnitrosoamine-d4
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N-Nitroso-N,N-diethylamine-d4
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NDEA-d4
Physical and Chemical Properties
N-Nitrosodiethylamine-d4 shares many physical and chemical properties with its non-deuterated counterpart, with slight differences due to the isotope effect.
Physical Characteristics
Property | Description |
---|---|
Physical Form | Oil |
Color | Colorless to Yellow |
Stability | Light Sensitive |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Purity (Commercial) | ≥95% (HPLC) |
The compound requires protection from light during storage and is typically stored at temperatures around +4°C or -20°C to maintain stability .
Synthesis and Preparation
The synthesis of N-Nitrosodiethylamine-d4 involves specialized techniques to incorporate deuterium atoms into the molecular structure.
Preparation Methods
N-Nitrosodiethylamine-d4 is typically prepared through a reaction between nitrous acid and deuterated diethylamine under controlled conditions. The synthesis must be conducted at low temperatures and under acidic conditions to minimize side reactions.
The general synthetic pathway involves:
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Preparation of deuterated diethylamine
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Reaction with nitrous acid under precise pH control
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Extraction and purification steps to achieve high isotopic purity
Commercial preparations of N-Nitrosodiethylamine-d4 typically achieve isotopic purities of 95% or higher, making them suitable for use as analytical standards .
Applications in Analytical Chemistry
N-Nitrosodiethylamine-d4 plays a crucial role in analytical chemistry, particularly in the quantification of nitrosamines in various matrices.
Internal Standard Applications
The primary application of N-Nitrosodiethylamine-d4 is as an internal standard in mass spectrometry-based analytical methods. The deuterium labeling allows for precise differentiation from non-labeled N-nitrosodiethylamine during analysis, facilitating accurate quantification .
The compound is especially valuable in:
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Quantitative determination of N-nitrosodiethylamine in environmental samples
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Analysis of nitrosamines in pharmaceuticals and drug products
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Monitoring nitrosamine contaminants in food and beverages
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Metabolism studies tracking the fate of N-nitrosodiethylamine in biological systems
Method Validation
N-Nitrosodiethylamine-d4 is essential for developing and validating analytical methods for nitrosamine detection. The compound helps establish:
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Limits of detection (LOD)
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Limits of quantification (LOQ)
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Linearity ranges
Role in Toxicology and Cancer Research
The use of N-Nitrosodiethylamine-d4 is closely linked to studies on the non-deuterated parent compound, which is a potent carcinogen.
Significance in Health Research
N-Nitrosodiethylamine has been identified as a potent hepatocarcinogenic dialkylnitrosoamine. It is found in various environmental and dietary sources including:
The deuterated analog helps researchers track and understand:
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Metabolic pathways of N-nitrosodiethylamine
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Mechanisms of carcinogenicity
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Distribution and elimination kinetics
Target Organs and Effects
Research utilizing N-Nitrosodiethylamine-d4 as a standard has helped identify that the parent compound affects multiple organs, with primary targets being:
The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication, contributing to its carcinogenic properties .
Various analytical techniques incorporate N-Nitrosodiethylamine-d4 as a reference standard for nitrosamine analysis.
LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for nitrosamine analysis, with N-Nitrosodiethylamine-d4 serving as an internal standard.
Table 6.1: Typical LC-MS/MS Parameters for N-Nitrosodiethylamine-d4 Detection
Parameter | Specification |
---|---|
Column | C18 (typically Ascentis® Express C18 or XSelect HSS T3) |
Mobile Phase | [A] 0.1% Formic acid in H₂O; [B] 0.1% Formic acid in methanol |
Flow Rate | 0.5 mL/min |
Column Temperature | 60°C |
Detection | MRM, APCI (+) |
MRM Transition for NDEA-d10* | 113.2 → 34.2 (quantitation), 113.2 → 49.1 (confirmation) |
*Note: While NDEA-d10 is shown in the source material, similar principles apply to NDEA-d4
GC-MS Methods
Gas chromatography-mass spectrometry (GC-MS) methods have been developed for nitrosamine analysis in pharmaceuticals, with N-Nitrosodiethylamine-d4 used as a reference.
Table 6.2: FDA Method Performance for NDEA Analysis
Parameter | Drug Substance | Drug Product |
---|---|---|
LOQ | 0.05 ppm | 0.05 ppm |
LOD | 0.01 ppm | 0.01 ppm |
These methods demonstrate high sensitivity, allowing for the detection of trace levels of nitrosamines in pharmaceutical products .
Pharmaceutical Significance
The importance of N-Nitrosodiethylamine-d4 has increased significantly in pharmaceutical analysis following regulatory concerns about nitrosamine impurities.
Regulatory Context
In 2018, the FDA issued recalls for several angiotensin II receptor blocker (ARB) medications due to the presence of nitrosamine impurities, including N-nitrosodiethylamine. This prompted the development of sensitive analytical methods using deuterated standards like N-Nitrosodiethylamine-d4 .
Application in Drug Testing
N-Nitrosodiethylamine-d4 is used in the analysis of various pharmaceuticals including:
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Valsartan and other ARB medications
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Ranitidine drug substances and products
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Metformin formulations
The compound enables accurate quantification at parts-per-billion (ppb) levels, which is critical for ensuring drug safety .
Parameter | Specification |
---|---|
Purity | ≥95% (HPLC) |
Format | Neat compound or in solution |
Storage Recommendations | +4°C or -20°C, protected from light |
Application | Internal standard for analytical chemistry |
The compound is available in various quantities, typically ranging from 5-10 mg for analytical standards .
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